Pde5/hdac-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pde5/hdac-IN-1 is a dual inhibitor that targets both phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). This compound has shown potential in various therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
準備方法
The synthesis of Pde5/hdac-IN-1 involves a series of chemical reactions that integrate the inhibitory functionalities of both PDE5 and HDACs. The synthetic route typically includes the formation of a core structure that can interact with both enzyme targets. Specific reaction conditions and industrial production methods are still under research and development .
化学反応の分析
Pde5/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
Pde5/hdac-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the dual inhibition of PDE5 and HDACs.
Biology: It helps in understanding the role of PDE5 and HDACs in cellular processes.
Medicine: It has shown potential in treating diseases such as cancer, Alzheimer’s disease, and liver fibrosis by inhibiting both PDE5 and HDACs
Industry: It is being explored for its potential in developing new therapeutic agents with dual inhibitory functions
作用機序
Pde5/hdac-IN-1 exerts its effects by inhibiting the enzymatic activities of both PDE5 and HDACs. PDE5 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a role in various physiological processes. HDAC inhibition results in increased acetylation of histones, leading to changes in gene expression. The combined inhibition of these two enzymes results in synergistic effects that can be beneficial in treating diseases .
類似化合物との比較
Pde5/hdac-IN-1 is unique due to its dual inhibitory function. Similar compounds include:
Sildenafil-based compounds: These primarily inhibit PDE5 but lack HDAC inhibitory activity.
Vardenafil-based compounds: These also primarily inhibit PDE5 but lack HDAC inhibitory activity.
CUDC-101: This compound inhibits both HDAC and epidermal growth factor receptor (EGFR), but not PDE5.
CUDC-907: This compound inhibits both HDAC and phosphoinositide 3-kinase (PI3K), but not PDE5.
This compound stands out due to its ability to target both PDE5 and HDACs, making it a promising candidate for multi-targeted therapeutic approaches.
特性
分子式 |
C27H29BrN4O4 |
---|---|
分子量 |
553.4 g/mol |
IUPAC名 |
7-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyheptanamide |
InChI |
InChI=1S/C27H29BrN4O4/c28-18-12-10-17(11-13-18)26-25-20(19-7-4-5-8-21(19)29-25)15-22-27(35)31(16-24(34)32(22)26)14-6-2-1-3-9-23(33)30-36/h4-5,7-8,10-13,22,26,29,36H,1-3,6,9,14-16H2,(H,30,33)/t22-,26-/m1/s1 |
InChIキー |
KNOXAVJMUDFKCL-ATIYNZHBSA-N |
異性体SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
正規SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。